1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride
Overview
Description
1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNS and a molecular weight of 191.72 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group and a hydrochloride salt.
Preparation Methods
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylthiophene.
Bromination: The thiophene ring is brominated to introduce a bromine atom at the 3-position.
Amination: The brominated intermediate undergoes nucleophilic substitution with ethan-1-amine to form the desired amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming derivatives such as amides or ureas.
Scientific Research Applications
1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride can be compared with other thiophene derivatives, such as:
1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: This compound lacks the amine group and is used in different synthetic applications.
2-(Tritylthio)ethan-1-amine hydrochloride: This compound has a tritylthio group instead of the dimethylthiophene moiety, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-5-4-8(6(2)9)7(3)10-5;/h4,6H,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVRVOSZJASYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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